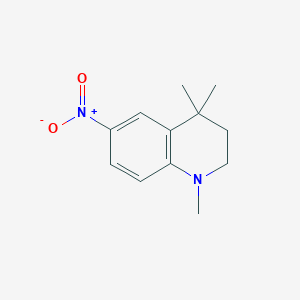

1,4,4-Trimethyl-6-nitro-1,2,3,4-tetrahydroquinoline

Description

1,4,4-Trimethyl-6-nitro-1,2,3,4-tetrahydroquinoline (THQ) is a nitro-substituted tetrahydroquinoline derivative with a unique substitution pattern: methyl groups at positions 1, 4, and 4, and a nitro group at position 6. It was first synthesized via a three-step sequence starting from N-methylaniline, achieving an overall yield of 48.6% . This compound serves as a key intermediate for nitrogen-containing retinoids (aza-arotinoids), which exhibit anticancer activity in tracheal organ culture assays . Its structural rigidity and electron-withdrawing nitro group enhance its utility in medicinal chemistry, particularly in designing targeted therapeutics.

Properties

IUPAC Name |

1,4,4-trimethyl-6-nitro-2,3-dihydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-12(2)6-7-13(3)11-5-4-9(14(15)16)8-10(11)12/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVMEUVKYNNHKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C2=C1C=C(C=C2)[N+](=O)[O-])C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the condensation of aniline derivatives with acetone, followed by selective reduction and nitration steps. The key intermediate is often a hydroquinoline or dihydroquinoline derivative, which is subsequently transformed into the tetrahydroquinoline structure.

Improved Process Using Cation-Exchange Resin Catalyst

A patented process (US4514570A) describes an improved synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline compounds, which are closely related to the target tetrahydroquinoline, by condensing aniline compounds with acetone in the presence of a strongly acidic sulfonic acid-type macroreticular cation-exchange resin catalyst. This method offers several advantages:

- Catalyst Efficiency : The cation-exchange resin catalyst remains highly active after repeated use, reducing catalyst costs.

- Purity of Product : The hydroquinoline compounds obtained are free from catalyst residue, eliminating the need for extensive purification steps such as distillation, which can cause yield loss due to tar formation.

- Yield and Cost : The process achieves high yields with fewer steps and reduced manufacturing costs compared to traditional methods.

This process can be adapted to synthesize methyl-substituted hydroquinoline compounds, which can then be nitrated to introduce the nitro group at the 6-position, followed by catalytic hydrogenation to obtain the tetrahydroquinoline derivative.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Condensation | Aniline derivative + acetone in presence of sulfonic acid-type cation-exchange resin catalyst |

| 2 | Nitration | Introduction of nitro group at 6-position on the aromatic ring |

| 3 | Catalytic Hydrogenation | Reduction of dihydroquinoline to tetrahydroquinoline using catalysts like Raney nickel or platinum |

This method is advantageous because the catalyst residues that typically poison hydrogenation catalysts are minimized, improving the efficiency of the hydrogenation step.

Domino Knoevenagel-Cyclization Sequences

Recent research from the University of Debrecen has explored domino Knoevenagel-cyclization reactions involving styrene substrates with N-substituted 2-cyanoacetamides to synthesize various tetrahydroquinoline derivatives via intramolecular hetero-Diels–Alder (IMHDA) and intramolecular hetero-Diels–Alder with sulfur (IMSDA) cyclizations. Although this study focuses on chiral condensed heterocycles, the methodology offers insights into constructing tetrahydroquinoline frameworks with diverse substitution patterns, including methyl and nitro groups.

Key findings include:

- The Knoevenagel condensation between aldehyde-functionalized styrene substrates and active methylene compounds leads to intermediates that undergo diastereoselective IMHDA or IMSDA cyclizations.

- The reactions proceed with good to excellent yields (up to 93%) and high diastereoselectivity.

- Structural elucidation by single crystal X-ray diffraction confirms the stereochemistry of the products.

- Variations in the N-substituent and active methylene reagent influence the cyclization pathway and product distribution.

While this method is more complex and tailored for chiral and polycyclic derivatives, it demonstrates the versatility of cyclization strategies in synthesizing substituted tetrahydroquinoline derivatives, potentially adaptable for this compound synthesis with appropriate substrate design.

| Entry | Substrate (1a–c) | Active Methylene Reagent (7a–i) | Product Type | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | 1a | 7a | IMSDA product (3aa) | 68 | 1:0 |

| 2 | 1a | 7b | IMSDA product (3ab) | 93 | 1:0 |

| 6 | 1a | 7f | IMHDA product (2af) | 58 | 1:2 |

| 9 | 1a | 7i | IMHDA product (2ai) | 94 | 6:5 |

Note: IMSDA = Intramolecular Sulfur Hetero-Diels–Alder; IMHDA = Intramolecular Hetero-Diels–Alder.

Catalytic Hydrogenation Considerations

The reduction of the dihydroquinoline intermediate to the tetrahydroquinoline is typically performed using catalytic hydrogenation with Raney nickel or platinum catalysts. The presence of catalyst residues such as iodine or sulfur from earlier steps can poison these catalysts, reducing efficiency. The improved process using cation-exchange resin catalysts minimizes these contaminants, allowing direct use of the crude hydroquinoline products in hydrogenation without prior purification, thus improving overall yield and reducing production costs.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethyl-6-nitro-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form various quinoline derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Potassium permanganate or chromium trioxide.

Substitution: Sodium hydride or other strong bases.

Major Products Formed

Amino derivatives: Formed through reduction of the nitro group.

Quinoline derivatives: Formed through oxidation reactions.

Substituted tetrahydroquinolines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1,4,4-Trimethyl-6-nitro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,4-Trimethyl-6-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as a precursor to other bioactive molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological, catalytic, and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on substituent type, position, and number. Below is a detailed comparison of 1,4,4-Trimethyl-6-nitro-THQ with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Key Observations:

Substituent Position Effects: The 6-nitro group in 1,4,4-Trimethyl-6-nitro-THQ enhances stability and electron-deficient character, favoring its role in retinoid synthesis. In contrast, 7-nitro-THQ exhibits superior catalytic dehydrogenation selectivity (99%) due to steric and electronic effects at position 7 .

Biological Activity: 2-Methyl-5-hydroxy-THQ demonstrates significant analgesic activity but lacks the nitro group’s electron-withdrawing effects, highlighting the importance of substituent synergy for biological potency . 6-Amino-THQ, derived from nitro reduction, serves as a versatile intermediate but requires careful handling due to nitro compounds’ inherent toxicity .

Catalytic Performance :

- 7-Nitro-THQ outperforms 6-hydroxy-THQ (65% selectivity) in oxidative dehydrogenation, emphasizing the nitro group’s role in stabilizing transition states during catalysis .

Physical Properties :

- 6-Ethoxy-2,2,4-trimethyl-THQ has a lower density (0.948 g/cm³) and higher boiling point (295.5°C) than nitro-substituted derivatives, reflecting the influence of alkoxy and alkyl groups on intermolecular interactions .

Biological Activity

1,4,4-Trimethyl-6-nitro-1,2,3,4-tetrahydroquinoline is a synthetic compound belonging to the quinoline family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- CAS Number : 144583-89-1

Biological Activity

Quinoline derivatives are known for their wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound in focus exhibits several notable effects:

-

Antimicrobial Activity :

- Studies indicate that this compound demonstrates significant antibacterial properties against various strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes required for bacterial growth.

-

Anticancer Properties :

- Research has shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. This activity is particularly noted in breast and colon cancer cell lines.

-

Anti-inflammatory Effects :

- The compound also exhibits anti-inflammatory activity by downregulating pro-inflammatory cytokines and inhibiting pathways involved in inflammation such as NF-kB signaling.

The biological effects of this compound can be attributed to various mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- DNA Intercalation : The compound can intercalate into DNA strands, leading to disruption of replication and transcription processes.

- Receptor Modulation : It can bind to specific cellular receptors and alter signal transduction pathways that lead to cellular responses such as apoptosis .

Case Studies

Several studies have documented the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotic Research evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and E. coli, showcasing its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

In a study published in Cancer Letters, the compound was tested on human breast cancer cell lines (MCF-7). Results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. Mechanistic studies revealed that the compound induced apoptosis via the caspase pathway .

Case Study 3: Anti-inflammatory Mechanism

Research published in Inflammation Research demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential use in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 1,4,4-Trimethyl-6-nitro-tetrahydroquinoline | High | Moderate | High |

| 6-Nitroquinoline | Moderate | Low | Moderate |

| 1-Methylquinoline | Low | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.